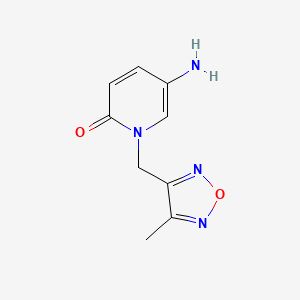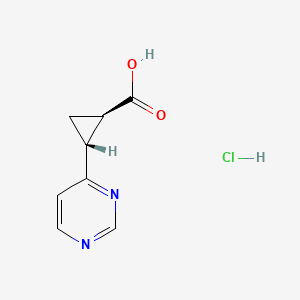
(1R,2R)-2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with a unique structure that combines a cyclopropane ring with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of a suitable pyrimidine derivative. One common method involves the reaction of pyrimidine-4-carboxylic acid with a cyclopropane precursor under acidic conditions to form the desired cyclopropane ring. The hydrochloride salt is then formed by treating the free acid with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group but different structural features.
(1S,2R)-1-Methyl-4-cyclohexene-1,2-dicarboxylic acid: A compound with a cyclohexene ring and carboxylic acid groups, differing in ring size and functional groups.
Uniqueness
(1R,2R)-2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its combination of a cyclopropane ring and a pyrimidine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(1R,2R)-2-pyrimidin-4-ylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-8(12)6-3-5(6)7-1-2-9-4-10-7;/h1-2,4-6H,3H2,(H,11,12);1H/t5-,6-;/m1./s1 |
InChI Key |
POSYADSPGFROAM-KGZKBUQUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=NC=NC=C2.Cl |
Canonical SMILES |
C1C(C1C(=O)O)C2=NC=NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



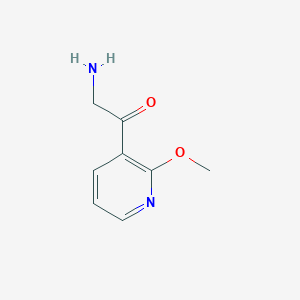

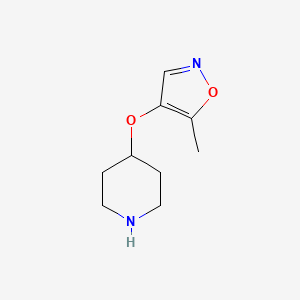

![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)

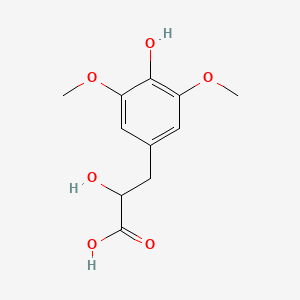
![3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one](/img/structure/B13531917.png)
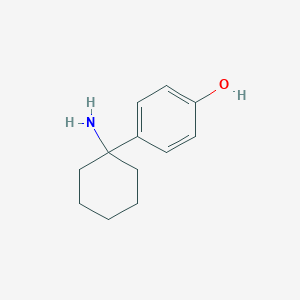
![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)


